5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate is a bufanolide compound, which is a type of steroid. This compound is known for its presence in traditional Chinese medicine, particularly derived from toad venom. It has been studied for its potential therapeutic effects, especially in the context of cardiac glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate involves several steps. One common method starts with the extraction of bufadienolides from natural sources such as toad venom. The compound can then be synthesized through a series of chemical reactions, including selective dehydration and addition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources followed by purification processes. Advanced techniques such as chromatography are used to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, methanol, and hypobromous acid. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrated derivatives of the original compound. These derivatives often have different biological activities and are studied for their potential therapeutic effects .
Scientific Research Applications
5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and the synthesis of complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cardiac conditions.
Industry: It is used in the development of pharmaceuticals and other bioactive products
Mechanism of Action
The mechanism of action of 5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate involves its interaction with molecular targets such as ion channels and enzymes. It is known to inhibit the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This action is similar to that of other cardiac glycosides and is responsible for its therapeutic effects on the heart .
Comparison with Similar Compounds
Similar Compounds
Cinobufagin: Another bufanolide compound with similar biological activities.
Bufalin: Known for its potent effects on cardiac function.
Resibufogenin: Studied for its potential therapeutic effects in various diseases
Uniqueness
5beta-Bufa-20,22-dienolide, 14,15beta-epoxy-3beta,16beta-dihydroxy-, 16-acetate is unique due to its specific chemical structure, which includes an epoxy group and multiple hydroxyl groups. This structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.